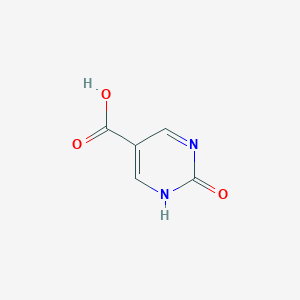

2-Hydroxypyrimidine-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4(9)3-1-6-5(10)7-2-3/h1-2H,(H,8,9)(H,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCVTNHORFBTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440958 | |

| Record name | 2-Hydroxypyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38324-83-3 | |

| Record name | 2-Hydroxypyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxypyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Synthesis Strategy: Cyclocondensation followed by Oxidation

An In-depth Technical Guide to the Synthesis of 2-Hydroxypyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the primary synthetic pathways to this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is typically approached via a two-step process involving an initial cyclocondensation to form a dihydropyrimidine intermediate, followed by an oxidation to yield the final aromatic product.

The most common and versatile method for constructing the pyrimidine core is the Biginelli reaction, a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and urea. To obtain the desired 2-hydroxy and 5-carboxylic acid functionalities, appropriate starting materials must be selected. Following the formation of the dihydropyrimidine intermediate, an oxidation step is required for aromatization.

Step 1: Synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

The initial step involves a Biginelli-type reaction. While a classic Biginelli reaction uses a β-ketoester, an aldehyde, and urea, modifications are necessary to introduce the carboxylic acid at the 5-position. One plausible approach involves the reaction of urea with a derivative of a 3-oxo-pentanedioic acid.

Reaction Mechanism (Biginelli-type Reaction)

The reaction mechanism is believed to proceed through the following key steps:

-

Aldol Condensation: An initial acid-catalyzed condensation between an aldehyde and the β-dicarbonyl compound.

-

Iminium Ion Formation: The aldehyde reacts with urea to form an N-acyliminium ion intermediate.

-

Nucleophilic Addition: The enol of the β-dicarbonyl compound adds to the iminium ion.

-

Cyclization and Dehydration: The terminal amino group of the urea derivative attacks the remaining carbonyl group, leading to cyclization and subsequent dehydration to form the dihydropyrimidine ring.

Experimental Protocol: General Procedure for Biginelli Reaction

A general protocol for the Biginelli reaction is as follows:

-

To a solution of the β-dicarbonyl compound (1.0 eq) and an aldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add urea (1.2 eq).

-

A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, BF₃·OEt₂) is added.

-

The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with a cold solvent and can be further purified by recrystallization.

Step 2: Oxidation of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid

The dihydropyrimidine intermediate from Step 1 is then oxidized to the aromatic this compound. Several methods are available for this transformation.

Oxidation Methods and Mechanisms

Two effective methods for the oxidative dehydrogenation of dihydropyrimidines are:

-

Copper-Catalyzed Oxidation: This method employs a catalytic amount of a copper salt (e.g., CuCl, Cu(OAc)₂) with an oxidant like tert-butylhydroperoxide (TBHP).[1]

-

Cerium Ammonium Nitrate (CAN) Oxidation: CAN is a powerful one-electron oxidizing agent that can effectively aromatize dihydropyrimidines.[2][3] The mechanism is believed to involve a single-electron transfer from the dihydropyrimidine to the cerium(IV) center.[2]

Experimental Protocol: General Procedure for Oxidation with CAN

A general protocol for the oxidation of a dihydropyrimidine using CAN is as follows:

-

The dihydropyrimidine (1.0 eq) is dissolved in a suitable solvent, such as acetonitrile or acetic acid.

-

A solution of cerium ammonium nitrate (2.0-2.5 eq) in the same solvent or water is added dropwise to the dihydropyrimidine solution at room temperature.

-

The reaction is stirred for a period ranging from a few minutes to several hours, with progress monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is then purified by column chromatography or recrystallization.

Alternative Synthetic Routes

Pinner Synthesis

The Pinner pyrimidine synthesis offers an alternative route, which involves the condensation of an amidine with a 1,3-dicarbonyl compound. To obtain the 2-hydroxy derivative, urea or a related precursor can be used in place of an amidine. The reaction can be catalyzed by either acid or base.

Quantitative Data

The following table summarizes representative yields for the synthesis of pyrimidine derivatives using the methods described. Note that yields for the specific synthesis of this compound are not widely reported and can vary significantly based on the specific substrates and reaction conditions.

| Reaction Step | Method | Starting Materials | Product | Yield (%) | Reference |

| Cyclocondensation | Biginelli Reaction | Substituted Aldehyde, β-Ketoester, Urea | Dihydropyrimidine | 60-95 | [4] |

| Oxidation | CAN | Dihydropyrimidine | Pyrimidine | 70-90 | [2][3] |

| Oxidation | Cu(II)/TBHP | Dihydropyrimidine | Pyrimidine | 65-85 | [1] |

Visualizations

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism: Biginelli-type Reaction and Oxidation

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10255E [pubs.rsc.org]

- 4. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Tautomeric Landscape of 2-Hydroxypyrimidine-5-carboxylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth analysis of the tautomerism of 2-hydroxypyrimidine-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are fundamental scaffolds in numerous therapeutic agents, and their biological activity is intrinsically linked to their tautomeric forms. Understanding the tautomeric equilibrium of this compound is therefore crucial for predicting its physicochemical properties, drug-target interactions, and metabolic fate.[1][2]

This document provides a comprehensive overview of the potential tautomeric forms of this compound, details the experimental and computational methodologies for their investigation, and presents a theoretical framework based on established principles of pyrimidine chemistry.

The Tautomeric Equilibrium

This compound can exist in several tautomeric forms, primarily through keto-enol and imine-enamine tautomerization. The principal equilibrium is between the aromatic enol form (2-hydroxy) and the non-aromatic keto form (pyrimidin-2-one). The position of this equilibrium is influenced by various factors, including the electronic effects of substituents, solvent polarity, and temperature.[3][4]

The carboxylic acid group at the 5-position, being an electron-withdrawing group, is expected to influence the electron density of the pyrimidine ring and thereby the stability of the different tautomers.

Caption: Tautomeric equilibrium of this compound.

Predicted Tautomer Stability

While specific experimental data for this compound is not extensively available, studies on analogous compounds, such as 2-hydroxypyridine and other substituted pyrimidines, provide a basis for prediction. Generally, for 2-hydroxypyridines, the equilibrium can be shifted by substituents and solvent.[3] For pyrimidine derivatives, the keto form is often more stable.[5] Computational studies on similar molecules have shown that the energy difference between tautomers can be small, making the equilibrium sensitive to the environment.[6][7]

The following table summarizes the expected relative stability of the main tautomers in different environments based on general principles.

| Tautomer | Gas Phase (Predicted) | Aprotic Solvent (Predicted) | Protic Solvent (Predicted) |

| Keto Form | More Stable | More Stable | Significantly More Stable |

| Enol Form | Less Stable | Less Stable | Less Stable |

Experimental Protocols for Tautomer Analysis

A multi-faceted approach employing various spectroscopic and analytical techniques is essential for a thorough analysis of the tautomeric equilibrium.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying tautomers.[3] The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the keto and enol forms. For instance, the chemical shift of the carbon at the 2-position will be indicative of a C-O single bond (enol) or a C=O double bond (keto).

Experimental Workflow for NMR Analysis:

Caption: Workflow for NMR-based tautomer analysis.

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions, and thus the UV-Vis absorption spectra, differ for the aromatic enol and non-aromatic keto forms.[3] By comparing the spectrum of the compound of interest with that of "fixed" derivatives (where the tautomerism is blocked by alkylation at the nitrogen or oxygen), the position of the equilibrium can be determined.

X-ray Crystallography: This technique provides unambiguous evidence of the tautomeric form present in the solid state.[3] Analysis of bond lengths within the pyrimidine ring can definitively distinguish between the keto and enol forms.

Computational Chemistry

In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[7][8] These calculations can provide insights into the gas-phase energetics and the effects of solvation.

Logical Flow for Computational Analysis:

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. squ.elsevierpure.com [squ.elsevierpure.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Structural Analysis of Pyrimidine Carboxylic Acids: A Focus on 2-Hydroxypyrimidine-5-carboxylic Acid and its Analogue

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of 2-Hydroxypyrimidine-5-carboxylic acid. Extensive searches of crystallographic databases have revealed no publicly available, experimentally determined crystal structure for this specific compound (C₅H₄N₂O₃) at the time of this writing.

However, given the significant interest in pyrimidine derivatives within medicinal chemistry and drug development, this guide provides a comprehensive analysis of the closely related and structurally analogous compound, Uracil-5-carboxylic acid (also known as 2,4-Dihydroxypyrimidine-5-carboxylic acid or Isoorotic acid). The structural data of this analogue serves as a valuable reference point for researchers investigating this compound. Uracil derivatives are known to possess a wide range of biological activities, including as antiviral and anticancer agents.[1][2][3]

Crystalline and Molecular Structure of Uracil-5-carboxylic Acid

The crystal structure of Uracil-5-carboxylic acid reveals a planar pyrimidine ring. The stability of the crystal lattice is significantly influenced by hydrogen bonding and other non-covalent interactions.[4] The presence of both hydrogen bond donors and acceptors in the uracil moiety allows for the formation of robust hydrogen-bonded synthons.[4] Water molecules, when present in the crystal lattice, can further contribute to the stability through additional hydrogen-bonding interactions.[4]

Crystallographic Data

While a specific crystal structure for this compound is unavailable, crystallographic data for Uracil-5-carboxylic acid can be found in the Crystallography Open Database (COD). The following table summarizes representative crystallographic information for a derivative of uracil, providing an example of the kind of data obtained from a single-crystal X-ray diffraction study.

| Parameter | 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione |

| Chemical Formula | C₅H₅ClN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z | Value not available |

| Data Source | CrystEngComm, 2025, DOI:10.1039/D5CE00362H[4] |

Note: Specific unit cell parameters were not provided in the cited abstract.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, crystallization, and structural determination of novel compounds. The following sections provide methodologies that can be adapted for the study of this compound, based on established procedures for related uracil derivatives.

Synthesis of Uracil Derivatives

The synthesis of uracil derivatives can be achieved through various methods. One common approach involves the functionalization of the pyrimidine ring.[4] A green synthesis approach for uracil derivatives has been reported, utilizing a one-pot, one-solvent method to reduce industrial waste and improve yields.[5]

Example Protocol for Synthesis of a Uracil Derivative: [5]

-

Dissolve the starting uracil compound in dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃) to the solution and stir at room temperature.

-

For N-alkylation, add the corresponding alkyl halide (e.g., methyl iodide) and continue stirring.

-

For amination at specific positions, the appropriate amine is added, and the reaction mixture is heated.

-

Upon completion, the reaction mixture is cooled, and the product is extracted using a suitable solvent like dichloromethane.

-

The organic layer is dried over sodium sulfate, and the solvent is removed under reduced pressure to yield the final product.

Crystallization

The growth of high-quality single crystals is a critical and often challenging step in X-ray crystallography.[6][7]

General Protocol for Crystallization: [4]

-

Dissolve the purified compound in a suitable solvent (e.g., warm methanol) to create a saturated or near-saturated solution.

-

Filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly at room temperature. Slow evaporation of the solvent can also be employed.

-

Single crystals should form over a period of several days.

-

The crystals are then carefully collected for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction

This technique is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[7][8]

Workflow for Structure Determination:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer.[9]

-

Data Collection: The crystal is placed in an intense, monochromatic X-ray beam and rotated. The resulting diffraction pattern of regularly spaced reflections is recorded by a detector.[6][8][9]

-

Data Processing: The intensities and positions of the diffracted beams are measured and processed to determine the unit cell dimensions and space group symmetry.[8]

-

Structure Solution: The initial phases of the structure factors are determined. This can be a significant challenge, and various methods exist to solve the "phase problem."

-

Model Building and Refinement: An initial electron density map is calculated, from which a molecular model is built. This model is then refined against the experimental data to improve its accuracy.

-

Structure Validation and Deposition: The final structure is validated and deposited in a crystallographic database such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining a crystal structure using single-crystal X-ray crystallography.

Caption: Workflow for Single-Crystal X-ray Crystallography.

Biological Relevance of Uracil Derivatives

Uracil and its derivatives are of significant interest due to their diverse biological activities.[3] They are known to exhibit anticancer, antiviral, and antibacterial properties.[1][3][4] For instance, 5-fluorouracil is a well-known chemotherapeutic agent.[3][10] The biological activity of these compounds is often related to their ability to interfere with nucleic acid metabolism.[11] Uracil-5-carboxylic acid itself is involved in the biosynthesis of pyrimidine nucleotides.[11] The enzymatic conversion of uracil-5-carboxylic acid to uracil and carbon dioxide has been studied, highlighting its role in metabolic pathways.[12]

Given the established bioactivity of this class of compounds, the structural information of uracil-5-carboxylic acid provides a valuable starting point for the rational design of novel therapeutics based on the this compound scaffold.

References

- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]

- 5. actascientific.com [actascientific.com]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sciencevivid.com [sciencevivid.com]

- 10. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. The enzymatic conversion of uracil 5-carboxylic acid to uracil and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxypyrimidine-5-carboxylic Acid

This technical guide provides a comprehensive overview of the solubility and pKa of 2-Hydroxypyrimidine-5-carboxylic acid, geared towards researchers, scientists, and professionals in drug development. This document compiles available data and presents detailed experimental protocols for the determination of these critical physicochemical parameters.

Core Physicochemical Data

Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available predicted and qualitative data.

Table 1: Solubility Data for this compound

| Solvent | Solubility | Data Type |

| Water | Soluble[1] | Qualitative |

| Acid | Soluble[1] | Qualitative |

| Alkali | Soluble[1] | Qualitative |

Table 2: pKa Data for this compound

| Parameter | Value | Data Type |

| pKa | 5.17 ± 0.20 | Predicted[1] |

Experimental Protocols

Detailed and standardized experimental procedures are crucial for the accurate determination of solubility and pKa. The following sections outline robust methodologies applicable to this compound.

Protocol 1: Equilibrium Solubility Determination

This method is designed to determine the solubility of a compound in a specific solvent at a constant temperature.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed, screw-cap vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the excess undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm filter. Accurately dilute the filtrate with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the equilibrium solubility.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol 2: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and widely used method for determining the acid dissociation constant (pKa) of ionizable compounds.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a known volume of purified water. If solubility is a concern, a co-solvent (e.g., methanol-water mixture) can be used. The solution should be free of dissolved carbon dioxide.

-

Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Use an automated titrator for precise delivery of the titrant. Maintain a constant temperature throughout the experiment using a water bath.

-

Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each incremental addition of the titrant.

-

Blank Titration: Perform a blank titration with the same solvent system (without the sample) to correct for any acidic or basic impurities in the solvent.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the midpoint of the steepest part of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Caption: Workflow for Potentiometric pKa Determination.

Logical Relationship of Physicochemical Properties

The interplay between solubility and pKa is fundamental to understanding the behavior of an ionizable compound like this compound in aqueous environments.

Caption: Relationship between pH, pKa, and Solubility.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to Pyrimidine-5-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of pyrimidine-5-carboxylic acids. This class of compounds, characterized by a carboxylic acid group at the 5-position of the pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. This document details key historical milestones, modern synthetic protocols, and the crucial role of these molecules as modulators of critical signaling pathways, supported by quantitative data and detailed diagrams.

A Historical Perspective: From Obscurity to a Cornerstone of Medicinal Chemistry

While the pyrimidine ring itself is a fundamental component of life, found in the nucleobases of DNA and RNA, the focused exploration of pyrimidine-5-carboxylic acids has a more recent history. Early interest in pyrimidine carboxylic acids in the first half of the 20th century was primarily academic, exploring the fundamental chemistry of this heterocyclic system.

A seminal publication by Elizabeth Ballard and Treat B. Johnson in the Journal of the American Chemical Society in 1942 marked a significant step forward. Their work detailed the synthesis of various derivatives of pyrimidine-5-carboxylic acid, laying a foundation for future investigations into the chemical and biological properties of this scaffold.[1][2][3] This early research was crucial in developing the synthetic toolbox necessary to access these compounds and explore their potential.

The latter half of the 20th century and the dawn of the 21st century witnessed a surge of interest in pyrimidine-5-carboxylic acid derivatives, driven by their remarkable versatility in drug discovery. Researchers found that the pyrimidine-5-carboxylic acid moiety could serve as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Synthesis of the Pyrimidine-5-Carboxylic Acid Scaffold

The synthesis of pyrimidine-5-carboxylic acids and their esters has evolved significantly over the years, with numerous methods developed to provide efficient access to this key heterocyclic core.

Classical Condensation Approaches

Early and foundational methods for the synthesis of the pyrimidine ring often involve the condensation of a three-carbon component with an amidine or a related species. A notable historical approach involves the condensation of diethyl ethoxymethylene malonate with thiourea in the presence of sodium ethoxide, followed by desulfurization to yield the uracil-5-carboxylic acid scaffold.[3]

Modern Synthetic Methodologies

More contemporary methods offer improved yields, milder reaction conditions, and greater substrate scope. A widely used and efficient one-pot synthesis is a variation of the Biginelli reaction.

This protocol, adapted from the work of Aher et al., describes a solvent-free, one-pot synthesis of pyrimidine-5-carbonitriles and pyrimidine-5-carboxamides using ammonium chloride as a catalyst.

-

Materials:

-

Substituted benzaldehyde (1 mmol)

-

Malononitrile or Cyanoacetamide (1 mmol)

-

Urea or Thiourea (1.2 mmol)

-

Ammonium chloride (15 mol%)

-

-

Procedure:

-

A mixture of the substituted benzaldehyde, malononitrile (for carbonitrile) or cyanoacetamide (for carboxamide), urea or thiourea, and ammonium chloride is heated at 110°C under solvent-free conditions.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into crushed ice.

-

The resulting solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethyl acetate/n-hexane) to afford the pure product.

-

The yields of this reaction are generally good, and the method is tolerant of a variety of functional groups on the benzaldehyde starting material.

Table 1: Synthesis Yields for Selected Pyrimidine-5-carbonitriles

| Ar-group of Benzaldehyde | Product | Yield (%) |

| C6H5 | 6-amino-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carbonitrile | 90 |

| 4-Cl-C6H4 | 6-amino-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile | 94 |

| 4-NO2-C6H4 | 6-amino-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile | 95 |

| 4-CH3-C6H4 | 6-amino-4-(4-methylphenyl)-2-oxo-1,2-dihydropyrimidine-5-carbonitrile | 88 |

Data adapted from Aher, J. S., et al. (2019). Journal of Chemical Sciences.

Biological Significance and Therapeutic Applications

The pyrimidine-5-carboxylic acid scaffold is a cornerstone in the development of targeted therapies, particularly in oncology and inflammatory diseases. Derivatives have been shown to potently and selectively inhibit key enzymes involved in cell cycle regulation and inflammatory signaling.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the eukaryotic cell cycle.[4][5][6] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4] Pyrimidine-5-carboxylic acid derivatives have emerged as potent inhibitors of various CDKs, particularly CDK2, CDK4, and CDK6.[7][8][9]

The binding of a cyclin to its partner CDK activates the kinase, which then phosphorylates downstream substrates, such as the retinoblastoma protein (Rb), to promote cell cycle progression.[5][6] Inhibitors based on the pyrimidine-5-carboxylic acid scaffold can block the ATP-binding pocket of CDKs, preventing the phosphorylation of their substrates and inducing cell cycle arrest and apoptosis in cancer cells.

Table 2: Inhibitory Activity of Selected Pyrimidine-5-Carboxylic Acid Derivatives against CDKs

| Compound | Target | IC50 (nM) | Reference |

| PD-0332991 (Palbociclib) | CDK4/Cyclin D1 | 11 | [7] |

| PD-0332991 (Palbociclib) | CDK6/Cyclin D3 | 15 | [7] |

| 7x | CDK4/Cyclin D1 | 3.87 | [7] |

| Ribociclib | CDK4/Cyclin D1 | 10 | [8] |

| Ribociclib | CDK6/Cyclin D3 | 39 | [8] |

| BS-194 | CDK2 | 3 | [10] |

| BS-194 | CDK1 | 30 | [10] |

| BS-194 | CDK9 | 90 | [10] |

| Compound 14g | CDK2 | 460 | [11] |

| Compound 9a | CDK2 | 1630 | [11] |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Inhibition of Salt-Inducible Kinases (SIKs)

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases (SIK1, SIK2, and SIK3) that are members of the AMP-activated protein kinase (AMPK) family.[12][13] They are key regulators of various physiological processes, including inflammation, metabolism, and cell growth. The LKB1 tumor suppressor kinase acts as a master upstream kinase that phosphorylates and activates SIKs.[12][14][15]

In the context of inflammation, SIKs play a crucial role in regulating the balance between pro-inflammatory and anti-inflammatory responses in macrophages.[16][17] Pyrimidine-5-carboxamide derivatives have been developed as potent inhibitors of SIKs.[16][17] By inhibiting SIKs, these compounds can modulate downstream signaling pathways, leading to the upregulation of anti-inflammatory cytokines like IL-10 and the suppression of pro-inflammatory cytokines.[17] This makes SIK inhibitors a promising therapeutic strategy for inflammatory diseases such as inflammatory bowel disease (IBD).[17]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]

- 6. Cell Cycle Stages & Regulation by Cyclins and CDKs [praxilabs.com]

- 7. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The LKB1 complex-AMPK pathway: the tree that hides the forest - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Progress on Liver Kinase B1 (LKB1): Expression, Regulation, Downstream Signaling and Cancer Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The AMPK-related kinases SIK1 and SIK3 mediate key tumor suppressive effects of LKB1 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Quantum Mechanical Calculations of 2-Hydroxypyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical methodologies for conducting quantum mechanical calculations on 2-Hydroxypyrimidine-5-carboxylic acid. Given the absence of specific published computational data for this molecule, this document serves as a detailed protocol, enabling researchers to perform these calculations and interpret the results. The methodologies outlined are based on established practices for similar pyrimidine derivatives and other organic molecules.

Theoretical Background

Quantum mechanical calculations are indispensable tools in modern chemistry and drug development, offering profound insights into molecular structure, stability, and reactivity. For a molecule like this compound, these calculations can elucidate its electronic properties, vibrational modes, and potential as a pharmacophore. The two primary theoretical frameworks employed for such studies are Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density. Popular DFT functionals for organic molecules include B3LYP and B3PW91, which often provide results in good agreement with experimental data.

Hartree-Fock (HF) Theory: HF is an ab initio method that solves the Schrödinger equation for a many-electron system by approximating the wavefunction as a single Slater determinant. While computationally less demanding than post-HF methods, it neglects electron correlation, which can be a limitation. However, HF can still provide valuable insights into molecular orbitals and electronic structure.

Computational Workflow

A typical workflow for the quantum mechanical characterization of this compound is depicted below. This process begins with the optimization of the molecular geometry and proceeds through the calculation of various molecular properties.

Caption: Workflow for quantum mechanical calculations.

Detailed Experimental and Computational Protocols

The following protocols are recommended for performing quantum mechanical calculations on this compound using the Gaussian suite of programs, a widely used software package in computational chemistry.

Geometry Optimization

Objective: To find the lowest energy conformation of the molecule.

Methodology:

-

Software: Gaussian 09 or a more recent version.[1]

-

Initial Structure: The initial 3D structure of this compound can be built using a molecular editor such as GaussView or Avogadro.

-

Theoretical Level:

-

DFT: B3LYP functional is recommended for its proven accuracy with organic molecules.

-

Hartree-Fock: Can be used for comparative purposes.

-

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a suitable choice, as it includes diffuse functions (++) to describe anions and polarization functions (d,p) for more accurate geometries.

-

Gaussian Input Keyword: #p B3LYP/6-311++G(d,p) Opt

Vibrational Frequency Analysis

Objective: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface and to predict the infrared (IR) and Raman spectra.

Methodology:

-

Software: Gaussian 09 or later.

-

Input Geometry: The optimized geometry from the previous step must be used.

-

Theoretical Level and Basis Set: It is crucial to use the same level of theory and basis set as in the geometry optimization.[2][3]

-

Gaussian Input Keyword: #p B3LYP/6-311++G(d,p) Freq

-

Analysis: The absence of imaginary frequencies in the output confirms a true minimum. The calculated frequencies can be visualized to understand the nature of the vibrational modes.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Objective: To determine the electronic reactivity and kinetic stability of the molecule.

Methodology:

-

Software: Gaussian 09 or later, with visualization in GaussView.

-

Input Geometry: The optimized molecular geometry.

-

Calculation: The HOMO and LUMO energies are part of the standard output from a geometry optimization or frequency calculation.

-

Analysis: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis

Objective: To investigate intramolecular interactions, charge delocalization, and hyperconjugative interactions.

Methodology:

-

Software: Gaussian 09 or later with the NBO 3.1 program.

-

Input Geometry: The optimized molecular geometry.

-

Gaussian Input Keyword: #p B3LYP/6-311++G(d,p) Pop=NBO

-

Analysis: The NBO analysis provides information on atomic charges, bond orders, and the stabilization energies associated with electron delocalization from donor to acceptor orbitals.

Data Presentation

While specific quantitative data for this compound is not yet available in the literature, the results of the aforementioned calculations should be organized into clear and concise tables for easy interpretation and comparison. Below are templates for presenting the key findings.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | N1-C2 | Value |

| C2-N3 | Value | |

| ... | ... | |

| Bond Angle (°) | C6-N1-C2 | Value |

| N1-C2-N3 | Value | |

| ... | ... | |

| Dihedral Angle (°) | C2-N3-C4-C5 | Value |

| ... | ... |

Table 2: Calculated Vibrational Frequencies

| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| ν1 | Value | Value | Value | O-H stretch |

| ν2 | Value | Value | Value | C=O stretch |

| ... | ... | ... | ... | ... |

Table 3: Electronic Properties

| Property | Value (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Electronegativity | Value |

| Chemical Hardness | Value |

| Chemical Softness | Value |

| Electrophilicity Index | Value |

Table 4: NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| Donor Orbital | Acceptor Orbital | Value | Value | Value |

| ... | ... | ... | ... | ... |

| E(2) represents the stabilization energy of the hyperconjugative interaction. |

Conclusion

This technical guide provides a robust framework for conducting and analyzing quantum mechanical calculations on this compound. By following the detailed protocols for geometry optimization, vibrational analysis, HOMO-LUMO analysis, and NBO analysis, researchers can generate valuable data to understand the fundamental properties of this molecule. The structured presentation of the anticipated results in tabular format will facilitate clear communication and comparison of the findings, ultimately aiding in the rational design and development of new therapeutic agents.

References

Physical and chemical properties of 2-Hydroxypyrimidine-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Hydroxypyrimidine-5-carboxylic acid (CAS No: 38324-83-3). It is an important heterocyclic building block in medicinal chemistry and organic synthesis. This document details its structural characteristics, including the critical keto-enol tautomerism, physicochemical properties, and predicted spectral data. Furthermore, a representative synthesis protocol is provided, along with visualizations of the chemical structures, synthetic workflow, and a conceptual diagram of its potential application as an enzyme inhibitor. The information is curated to support researchers in its application for drug discovery and development.

Chemical Structure and Identity

This compound is a pyrimidine derivative characterized by a carboxylic acid group at the 5-position and a hydroxyl group at the 2-position.[1] However, it predominantly exists in its more stable keto tautomeric form, 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid.[2][3][4] This keto-enol tautomerism is a crucial aspect of its chemistry, influencing its reactivity, hydrogen bonding capabilities, and interactions with biological targets.[5][6][7] The equilibrium generally favors the keto form due to the thermodynamic stability of the amide group within the pyrimidine ring.[8]

Caption: Keto-Enol Tautomerism of the title compound.

Physicochemical Properties

The compound is typically a white to light yellow crystalline powder.[4] It is soluble in water, as well as acidic and alkaline solutions.[4] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 38324-83-3 | [4] |

| Molecular Formula | C₅H₄N₂O₃ | [4][] |

| Molecular Weight | 140.10 g/mol | [] |

| IUPAC Name | 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid | [3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | >200 °C (decomposes) | [4] |

| Solubility | Soluble in water, acid, and alkali | [4] |

| pKa (Predicted) | 5.17 ± 0.20 | |

| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [4] |

Spectral Data (Predicted)

| Spectral Data Type | Predicted Characteristics |

| ¹H NMR | Signals corresponding to the two pyrimidine ring protons and exchangeable protons from the carboxylic acid and N-H groups. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the keto-group carbon, and the three distinct sp² carbons of the pyrimidine ring. |

| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid dimer (approx. 3300-2500 cm⁻¹).[10] A strong C=O stretch from the carboxylic acid (approx. 1760-1690 cm⁻¹).[10] A C=O stretch from the pyrimidine keto group. A C-O stretch (1320-1210 cm⁻¹).[10] |

| Mass Spec (ESI) | Predicted [M+H]⁺ = 141.02947, Predicted [M-H]⁻ = 139.01491.[3] |

Synthesis and Experimental Protocols

Several synthetic routes are possible for this compound. A common and effective method involves the hydrolysis of its corresponding ethyl ester, ethyl 2-hydroxypyrimidine-5-carboxylate.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol outlines the base-catalyzed hydrolysis of ethyl 2-hydroxypyrimidine-5-carboxylate.

Materials:

-

Ethyl 2-hydroxypyrimidine-5-carboxylate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

Ethanol (optional, as co-solvent)

-

Hydrochloric acid (HCl), concentrated or 2M solution

-

pH indicator paper or pH meter

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve ethyl 2-hydroxypyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide (typically 2-3 molar equivalents). Ethanol may be used as a co-solvent to aid dissolution.

-

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 70-100 °C) with continuous stirring.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is fully consumed. This typically takes 2-4 hours.

-

Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, and then further cool in an ice bath.

-

Acidification: While stirring the cooled solution, slowly add hydrochloric acid dropwise to acidify the mixture to a pH of approximately 2-3.[11] The target product, being less soluble in acidic water, will precipitate out as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified product in a vacuum oven to yield this compound.

Caption: Workflow for synthesis via ester hydrolysis.

Potential Applications in Drug Development

While this compound itself is not a marketed drug, its core structure is of significant interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antitumor properties.[1]

Structurally related dihydroxypyrimidine (DHP) carboxylic acids have been identified as potent inhibitors of viral enzymes, such as the endonuclease domain of human cytomegalovirus (HCMV) pUL89. These compounds act as metal-chelating inhibitors at the enzyme's active site, preventing its function and thus viral replication. This suggests that this compound could serve as a valuable scaffold or starting material for the development of novel antiviral agents or other enzyme inhibitors.

Caption: Conceptual model of competitive enzyme inhibition.

References

- 1. CAS 38324-83-3: 2-oxo-1,2-dihydropyrimidine-5-carboxylic a… [cymitquimica.com]

- 2. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C5H4N2O3) [pubchemlite.lcsb.uni.lu]

- 4. chembk.com [chembk.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. benchchem.com [benchchem.com]

Unraveling Tautomeric Ambiguity: A Technical Guide to the NMR Identification of 2-Hydroxypyrimidine-5-carboxylic Acid Tautomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric state of heterocyclic compounds is a critical determinant of their physicochemical properties, biological activity, and role in medicinal chemistry. 2-Hydroxypyrimidine-5-carboxylic acid, a key scaffold in numerous bioactive molecules, can exist in a tautomeric equilibrium between its hydroxy and keto forms. The definitive identification of the predominant tautomer is paramount for understanding its structure-activity relationship and for rational drug design. This technical guide provides an in-depth exploration of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous identification of the tautomers of this compound. We present detailed experimental protocols for one- and two-dimensional NMR techniques, alongside a comprehensive analysis of expected and computationally predicted chemical shifts to differentiate between the tautomeric forms.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the behavior of many heterocyclic drug molecules. The different tautomers of a compound can exhibit distinct hydrogen bonding patterns, lipophilicity, and steric profiles, which in turn affect their binding affinity to biological targets, metabolic stability, and pharmacokinetic properties. For substituted pyrimidines, the potential for lactam-lactim tautomerism is a key structural feature. In the case of this compound, the equilibrium between the aromatic hydroxy form and the non-aromatic keto form (2-pyrimidinone-5-carboxylic acid) is of significant interest. The precise characterization of this equilibrium is essential for a complete understanding of the molecule's chemical and biological behavior.

The Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the migration of a proton between the exocyclic oxygen and the ring nitrogen atom at position 1. This results in two primary tautomeric forms: the hydroxy form (Tautomer A) and the keto form (Tautomer B).

Caption: Tautomeric equilibrium of this compound.

Note: Due to the limitations of the current environment in generating and displaying images, placeholder image sources are used in the DOT script. In a full implementation, these would be replaced with the actual chemical structures of the tautomers.

The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and pH. NMR spectroscopy is a powerful tool for elucidating the predominant tautomeric form in solution.

NMR Spectroscopic Identification of Tautomers

The key to distinguishing between the hydroxy and keto tautomers of this compound lies in the distinct electronic environments of the nuclei in each form. These differences manifest as measurable variations in chemical shifts (δ) and coupling constants (J) in both ¹H and ¹³C NMR spectra. To aid in the definitive assignment of spectra, "fixed" derivatives, where the tautomerizable proton is replaced by a methyl group, are invaluable. These are 2-methoxypyrimidine-5-carboxylic acid (representing the hydroxy form) and 1-methyl-1,2-dihydropyrimidin-2-one-5-carboxylic acid (representing the keto form).

Predicted ¹H and ¹³C NMR Chemical Shifts

In the absence of extensive experimental data for the specific tautomers of this compound, Density Functional Theory (DFT) calculations using the Gauge-Independent Atomic Orbital (GIAO) method provide a reliable prediction of NMR chemical shifts. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the two tautomers and their fixed methyl derivatives. These values serve as a guide for interpreting experimental spectra.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Proton | Tautomer A (Hydroxy) | Tautomer B (Keto) | 2-Methoxy Derivative | 1-Methyl Derivative |

| H4 | 8.8 - 9.0 | 8.5 - 8.7 | 8.9 - 9.1 | 8.6 - 8.8 |

| H6 | 8.6 - 8.8 | 8.1 - 8.3 | 8.7 - 8.9 | 8.2 - 8.4 |

| OH/NH | 10.5 - 11.5 (OH) | 11.0 - 12.0 (NH) | - | - |

| COOH | 12.0 - 13.0 | 12.0 - 13.0 | 12.0 - 13.0 | 12.0 - 13.0 |

| OCH₃/NCH₃ | - | - | 3.9 - 4.1 | 3.3 - 3.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

| Carbon | Tautomer A (Hydroxy) | Tautomer B (Keto) | 2-Methoxy Derivative | 1-Methyl Derivative |

| C2 | 160 - 165 | 150 - 155 | 162 - 167 | 151 - 156 |

| C4 | 155 - 160 | 145 - 150 | 157 - 162 | 146 - 151 |

| C5 | 110 - 115 | 115 - 120 | 108 - 113 | 116 - 121 |

| C6 | 150 - 155 | 140 - 145 | 152 - 157 | 141 - 146 |

| COOH | 165 - 170 | 165 - 170 | 165 - 170 | 165 - 170 |

| OCH₃/NCH₃ | - | - | 55 - 60 | 35 - 40 |

Experimental Protocols

To obtain high-quality NMR data for the identification of tautomers, the following experimental protocols are recommended.

Sample Preparation

-

Compound Purity : Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection : Choose a deuterated solvent in which the compound is sufficiently soluble. DMSO-d₆ is often a good choice for polar, hydrogen-bonding compounds. The choice of solvent can also influence the tautomeric equilibrium.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR and 2D experiments, a higher concentration (15-20 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.

-

Filtration : Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.

Caption: NMR sample preparation workflow.

NMR Data Acquisition

The following NMR experiments are crucial for the structural elucidation of the tautomers.

-

Purpose : To determine the number of different types of protons and their chemical environments. The chemical shifts of the ring protons and the presence of either an OH or an NH proton signal are key indicators.

-

Typical Parameters :

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-16 ppm.

-

Number of scans: 16-64, depending on the concentration.

-

Relaxation delay: 1-2 seconds.

-

-

Purpose : To determine the number of different types of carbons and their chemical environments. The chemical shift of C2 is particularly diagnostic of the tautomeric form.

-

Typical Parameters :

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-200 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

Purpose : To establish connectivity between atoms, which is essential for unambiguous assignment of all proton and carbon signals.

-

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings within the same spin system. This helps to trace the connectivity of the ring protons.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly attached to carbons (¹H-¹³C one-bond correlations). This allows for the assignment of the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). This is critical for identifying quaternary carbons and for piecing together the entire molecular structure.

-

Caption: Logical workflow for NMR-based structure elucidation.

Interpreting the NMR Data

The key to identifying the predominant tautomer lies in comparing the experimental NMR data with the predicted values and understanding the expected spectral differences.

-

¹H NMR :

-

Ring Protons : The aromatic hydroxy form (Tautomer A) is expected to have more deshielded ring protons (H4 and H6) compared to the non-aromatic keto form (Tautomer B).

-

OH vs. NH Proton : The chemical shift of the exchangeable proton (OH or NH) can be informative, with the NH proton of the keto form typically appearing at a slightly higher chemical shift. A D₂O exchange experiment can confirm the presence of this labile proton.

-

-

¹³C NMR :

-

C2 Chemical Shift : This is one of the most definitive indicators. The C2 carbon in the hydroxy form (Tautomer A) is part of a C=N bond within an aromatic system and is expected to resonate at a higher chemical shift (more downfield) than the C2 carbon in the keto form (Tautomer B), which is an amide-like carbonyl carbon.

-

-

2D NMR :

-

HMBC : In the keto form (Tautomer B), a three-bond correlation between the H6 proton and the C2 carbonyl carbon should be observable. In the hydroxy form (Tautomer A), a similar correlation would be expected. However, the chemical shift of the C2 carbon will be the deciding factor. For the 1-methyl derivative, HMBC correlations from the N-methyl protons to C2 and C6 will be crucial for confirming the structure. For the 2-methoxy derivative, correlations from the O-methyl protons to C2 will be key.

-

Conclusion

The tautomeric equilibrium of this compound can be effectively investigated using a combination of one- and two-dimensional NMR spectroscopic techniques. By carefully analyzing the ¹H and ¹³C chemical shifts, and by establishing atomic connectivity through COSY, HSQC, and HMBC experiments, the predominant tautomeric form in a given solvent can be unambiguously identified. The use of "fixed" methyl derivatives is highly recommended for providing clear reference points for the distinct spectral features of each tautomer. The methodologies and predictive data presented in this guide offer a robust framework for researchers in the fields of medicinal chemistry and drug development to confidently characterize the tautomeric state of this important heterocyclic scaffold, thereby enabling more informed structure-activity relationship studies and the rational design of novel therapeutic agents.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-5-carboxylic acid esters are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The pyrimidine core is a fundamental building block in various biologically active molecules, and the substituent at the 2-position plays a crucial role in modulating their pharmacological properties.[1] Consequently, the development of efficient and versatile synthetic methodologies to access a diverse range of 2-substituted pyrimidine-5-carboxylic esters is of high importance for the discovery of novel therapeutic agents.[1]

These application notes provide detailed protocols for two distinct and effective methods for the synthesis of 2-substituted pyrimidine-5-carboxylic esters:

-

A Direct Synthesis via Condensation of an Activated Propen-1-olate Salt with Amidinium Salts. This method offers a high-yielding and direct route to 2-substituted pyrimidine-5-carboxylic esters, notably without substitution at the 4-position, which can be a challenge with other synthetic approaches.[1][2]

-

A Biginelli-Type Three-Component Reaction. This classical multi-component reaction provides a straightforward approach to dihydropyrimidinones, which can be subsequently oxidized to the corresponding pyrimidines. The Biginelli reaction is known for its operational simplicity and the ability to generate molecular diversity.[3][4][5]

Method 1: Direct Synthesis via Condensation with Amidinium Salts

This method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts to afford the corresponding 2-substituted pyrimidine-5-carboxylic esters.[2] The key starting material, the sodium salt, is stable and can be easily prepared from commercially available reagents.[2][6] This approach is particularly advantageous for synthesizing pyrimidines that are unsubstituted at the 4-position.[2]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters via the amidinium salt condensation method.

Detailed Experimental Protocol

Part 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate [2][6]

-

To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with diethyl ether.

-

Dry the solid under vacuum to afford the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol as a stable solid.

Part 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [6]

-

To a solution of the amidinium salt (2.0 mmol) in anhydrous dimethylformamide (DMF) (4 mL), add sodium 3,3-dimethoxy-2-carbomethoxyprop-1-en-1-oxide (0.46 g, 2.32 mmol).

-

Heat the reaction mixture at 100 °C under a nitrogen atmosphere for 1 hour.

-

After cooling to room temperature, add water (15 mL) to the reaction mixture. Precipitation of the product is typically observed.

-

Collect the solid product by filtration.

-

Wash the solid with water (2.5 mL) and dry it under vacuum.

-

If necessary, the crude product can be further purified by flash column chromatography on silica gel.

Data Presentation: Representative Yields

| 2-Substituent | Amidinium Salt Used | Yield (%) |

| Phenyl | Benzamidinium chloride | 85 |

| 4-Chlorophenyl | 4-Chlorobenzamidinium chloride | 92 |

| 2-Thienyl | 2-Thiopheneamidinium chloride | 78 |

| Methyl | Acetamidinium chloride | 65 |

| Amino | Guanidinium chloride | 75 |

| Methylthio | S-Methylisothiouronium iodide | 88 |

Yields are representative and may vary based on the specific reaction conditions and scale.[2] The 2-methylthio substituted pyrimidine is a versatile intermediate that can be further functionalized.[6]

Method 2: Biginelli-Type Three-Component Reaction

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce dihydropyrimidinones.[4][5] This multicomponent approach is highly valued for its efficiency in building complex molecules from simple starting materials.[7] The resulting dihydropyrimidines can then be oxidized to the corresponding aromatic pyrimidines.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of 2-substituted pyrimidine-5-carboxylic esters via a Biginelli-type reaction followed by aromatization.

Detailed Experimental Protocol

Part 1: Synthesis of Dihydropyrimidinone (Biginelli Reaction) [3]

-

In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea or thiourea (1.5 eq) in methanol.

-

Add a catalytic amount of ceric ammonium nitrate (CAN) (10 mol%).

-

Heat the reaction mixture at 80 °C for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Part 2: Aromatization to Pyrimidine

-

Dissolve the synthesized dihydropyrimidinone (1.0 eq) in a suitable solvent such as dioxane or chloroform.

-

Add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq) or manganese dioxide (MnO2) (5 eq).

-

Reflux the reaction mixture for several hours, monitoring by TLC.

-

After completion, cool the mixture and filter off any solid residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-substituted pyrimidine-5-carboxylic ester.

Data Presentation: Representative Yields

| 2-Substituent | Aldehyde Used | Biginelli Yield (%) | Aromatization Yield (%) |

| Phenyl | Benzaldehyde | 85-95 | 70-85 |

| 4-Chlorophenyl | 4-Chlorobenzaldehyde | 80-90 | 75-90 |

| 4-Nitrophenyl | 4-Nitrobenzaldehyde | 88-96 | 65-80 |

| 4-Methoxyphenyl | 4-Methoxybenzaldehyde | 82-92 | 70-85 |

Yields are representative and depend on the specific substrates, catalysts, and oxidizing agents used.[3]

Conclusion

The two detailed protocols offer robust and versatile approaches for the synthesis of 2-substituted pyrimidine-5-carboxylic esters. The direct condensation method is highly effective for producing pyrimidines without a substituent at the 4-position, while the Biginelli reaction provides a classic and efficient multicomponent strategy for accessing a wide range of substituted pyrimidines. The choice of method will depend on the desired substitution pattern and the availability of starting materials. These protocols provide a solid foundation for researchers in the field of medicinal chemistry and drug discovery to synthesize novel pyrimidine derivatives for further investigation.

References

- 1. benchchem.com [benchchem.com]

- 2. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. biomedres.us [biomedres.us]

The Pivotal Role of 2-Hydroxypyrimidine-5-carboxylic Acid in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

For Immediate Release

[City, State] – [Date] – The versatile scaffold of 2-hydroxypyrimidine-5-carboxylic acid and its derivatives is proving to be a cornerstone in the development of novel therapeutic agents. Researchers, scientists, and drug development professionals are increasingly leveraging the unique chemical properties of this compound to design potent and selective inhibitors for a range of biological targets implicated in cancer, viral infections, and other diseases. This application note provides a detailed overview of its utility, experimental protocols for its synthesis and evaluation, and quantitative data on the biological activity of its derivatives.

Application Notes

This compound serves as a crucial intermediate in the synthesis of a diverse array of bioactive molecules.[1] Its pyrimidine core is a common feature in many biologically active compounds, and the hydroxyl and carboxylic acid moieties provide convenient handles for chemical modification, allowing for the fine-tuning of pharmacological properties.

In recent years, derivatives of this scaffold have demonstrated significant potential as:

-

Antiviral Agents: Dihydroxypyrimidine (DHP) carboxylic acid derivatives have been identified as potent inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, a key enzyme in viral replication. These compounds, including esters and amides, have shown activity in the sub-micromolar to low micromolar range.[1][2]

-

Anticancer Agents: Several pyrimidine-5-carboxylic acid derivatives have been investigated as inhibitors of key signaling pathways in cancer. Notably, they have been shown to target Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are critical for tumor angiogenesis and growth.[3][4] The antiproliferative activity of these compounds has been demonstrated against various cancer cell lines.

-

Enzyme Inhibitors: The structural motif of pyrimidine-5-carboxylic acid is amenable to the design of inhibitors for various other enzymes. For instance, derivatives have been explored as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer.

Quantitative Data Summary

The following table summarizes the biological activity of various derivatives of this compound against different molecular targets.

| Compound Type | Target | Measurement | Value | Reference |

| Dihydroxypyrimidine Carboxylic Acids | HCMV pUL89 Endonuclease | IC50 | 0.54 - 3.8 µM | [1] |

| Dihydroxypyrimidine Methyl Esters | HCMV pUL89 Endonuclease | IC50 | 0.59 - 5.0 µM | [1] |

| Dihydroxypyrimidine Carboxamides | HCMV pUL89 Endonuclease | IC50 | 0.76 - 5.7 µM | [1] |

| Dihydroxypyrimidine Derivatives | HCMV (Cell-based assay) | EC50 | 14.4 - 22.8 µM | [2] |

| Pyrimidine-5-carbonitrile Derivatives | EGFR | IC50 | 8.29 nM (Comp. 10b) | [3] |

| Pyrimidine-5-carbonitrile Derivatives | HepG2 (Hepatocellular carcinoma) | IC50 | 3.56 µM (Comp. 10b) | [3] |

| Pyrimidine-5-carbonitrile Derivatives | A549 (Non-small cell lung cancer) | IC50 | 5.85 µM (Comp. 10b) | [3] |

| Pyrimidine-5-carbonitrile Derivatives | MCF-7 (Breast cancer) | IC50 | 7.68 µM (Comp. 10b) | [3] |

| Pyrazolopyrimidine Urea Derivatives | VEGFR-2 | IC50 | Nanomolar range | [5] |

| Pyrazolopyrimidine Urea Derivatives | Various Cancer Cell Lines | GI50 | 0.553 - 3.80 µM | [5] |

Experimental Protocols

Protocol 1: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters

This protocol provides a general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which can be subsequently hydrolyzed to the corresponding carboxylic acids.[6]

Materials:

-

Methyl formate

-

Methyl 3,3-dimethoxypropionate

-

Sodium hydride (NaH)

-

Amidinium salt

-

Dry Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol:

-

To a suspension of NaH in dry DMF, add a solution of methyl 3,3-dimethoxypropionate in DMF dropwise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl formate dropwise at 0 °C and stir the reaction mixture at room temperature for 16 hours.

-

The resulting precipitate is collected by filtration, washed with ether, and dried under vacuum.

-

-

Synthesis of 2-substituted pyrimidine-5-carboxylic ester:

-

To a solution of the sodium salt from step 1 in DMF, add the desired amidinium salt.

-

Heat the reaction mixture at 100 °C for 1-2 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient).

-

-

Hydrolysis to this compound:

-

The synthesized ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, such as treatment with lithium hydroxide (LiOH) in a mixture of tetrahydrofuran and water.

-

Protocol 2: General Enzyme Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized pyrimidine derivatives against a target enzyme.

Materials:

-

Purified target enzyme

-

Enzyme-specific substrate

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

-

Test compounds (pyrimidine derivatives) dissolved in DMSO

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the target enzyme in assay buffer.

-

Prepare a stock solution of the substrate in assay buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Setup:

-

In a 96-well plate, add a small volume of the test compound dilutions.

-

Add the enzyme solution to each well and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

-

Data Acquisition:

-

Measure the rate of the enzymatic reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to a control with no inhibitor.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Visualizations

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of pyrimidine-based derivatives on Smoothened (SMO).

References